S-Methoprene

Description

METHOPRENE is a small molecule drug with a maximum clinical trial phase of II.

Structure

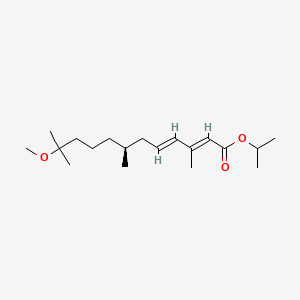

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGXHKASABOEEW-GYMWBFJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)(C)OC)C/C=C/C(=C/C(=O)OC(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1035783 | |

| Record name | S-Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65733-16-6, 40596-69-8 | |

| Record name | Extinguish | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65733-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methoprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065733166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-methoprene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11495 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methoprene (s) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | S-Methoprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1035783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, 1-methylethyl ester, (2E,4E,7S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOPRENE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YIQ0A94UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Methoprene: An In-depth Technical Guide on its Mechanism of Action as a Juvenile Hormone Analog

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Methoprene, a potent juvenile hormone analog (JHA), disrupts the normal development and reproduction of insects by mimicking the action of endogenous juvenile hormone (JH). This technical guide provides a comprehensive overview of the molecular mechanism of (S)-Methoprene, detailing its interaction with the juvenile hormone receptor complex and the subsequent signaling cascade. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in entomology, pest management, and insecticide development.

Introduction to (S)-Methoprene and Juvenile Hormone Analogs

(S)-Methoprene is a widely used insect growth regulator (IGR) that acts as a synthetic mimic of juvenile hormone, a critical sesquiterpenoid hormone that regulates a multitude of physiological processes in insects, including metamorphosis, reproduction, and behavior.[1] Unlike conventional insecticides that are often neurotoxic, (S)-Methoprene exerts its effect by disrupting the endocrine system, leading to developmental arrest, sterility, and ultimately, mortality.[2] Its specificity for insects makes it a valuable tool in integrated pest management (IPM) programs due to its reduced toxicity to non-target organisms.

The Juvenile Hormone Signaling Pathway: The Core Mechanism of (S)-Methoprene Action

The physiological effects of (S)-Methoprene are mediated through the juvenile hormone signaling pathway. The central player in this pathway is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS (basic Helix-Loop-Helix/Per-ARNT-Sim) family of transcription factors, which functions as the intracellular receptor for JH and its analogs.[3][4]

The binding of (S)-Methoprene to Met initiates a cascade of molecular events:

-

Ligand Binding: (S)-Methoprene, due to its structural similarity to natural JH, binds to a hydrophobic ligand-binding pocket within the PAS-B domain of the Met receptor.[5] This binding induces a conformational change in the Met protein.

-

Heterodimerization: In its unbound state, Met may exist as a homodimer. Upon ligand binding, this homodimer dissociates, allowing the ligand-bound Met to form a heterodimer with another bHLH-PAS protein called Taiman (Tai) , which is a homolog of the vertebrate steroid receptor coactivator (SRC).

-

DNA Binding and Transcriptional Activation: The Met-Tai heterodimer, now an active transcription factor complex, translocates to the nucleus. Inside the nucleus, it recognizes and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) located in the promoter regions of JH-responsive genes.

-

Induction of Primary Response Genes: The binding of the Met-Tai complex to JHREs recruits transcriptional coactivators and the basal transcription machinery, leading to the activation of primary JH-responsive genes. A key primary response gene is Krüppel-homolog 1 (Kr-h1) , a zinc finger transcription factor.

-

Downstream Effects: Kr-h1 acts as a crucial downstream effector of the JH signaling pathway. It functions as a transcriptional repressor of anti-metamorphic genes, thereby maintaining the juvenile status of the insect. Elevated and prolonged expression of Kr-h1, induced by the persistent presence of (S)-Methoprene, prevents the normal decline in JH titer required for metamorphosis, leading to developmental arrest and mortality.

Signaling Pathway Diagram

Quantitative Data on (S)-Methoprene Activity

The biological activity of (S)-Methoprene has been quantified through various assays, providing valuable data for understanding its potency and for comparing its efficacy across different insect species.

Table 1: Binding Affinity and Potency of (S)-Methoprene and Related Compounds

| Compound | Insect Species | Receptor/System | Assay Type | Parameter | Value | Reference |

| JH III | Drosophila melanogaster | Met | Radioligand Binding | Kd | 5.3 ± 1.5 nM | |

| Methoprene | Tribolium castaneum | Met (PAS-B domain) | Competitive Radioligand Binding | Ki | 388 ± 52 nM | |

| Pyriproxyfen | Tribolium castaneum | Met (PAS-B domain) | Competitive Radioligand Binding | Ki | 4.75 ± 0.86 nM | |

| JH III | Tribolium castaneum | Met | Saturation Radioligand Binding | Kd | 2.94 ± 0.68 nM | |

| JH III | Aedes aegypti | Met/Tai Complex | Luciferase Reporter Assay | EC50 | ~10 nM | |

| Methoprene | Aedes aegypti | Met/Tai Complex | Luciferase Reporter Assay | EC50 | ~100 nM |

Kd (Dissociation Constant): A measure of the affinity of a ligand for its receptor. A lower Kd indicates a higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium. EC50 (Half-maximal Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.

Table 2: Lethal Concentration (LC50) and Emergence Inhibition (EI50) Values of (S)-Methoprene for Various Insect Species

| Insect Species | Life Stage | Assay Duration | Parameter | Value (µg/L or ppm) | Reference |

| Aedes aegypti | Larvae | 24 h | LC50 | 5.0 | |

| Culex quinquefasciatus | Larvae | 24 h | LC50 | 3.2 | |

| Anopheles stephensi | Larvae | 24 h | LC50 | 4.8 | |

| Musca domestica | Larvae | - | LC50 | 1.3 ppm | |

| Drosophila melanogaster | Larvae | - | - | 100-fold resistance in Met mutants | |

| Moina macrocopa (non-insect) | - | 48 h | LC50 | 340 µg/L | |

| Rhyzopertha dominica | - | - | - | Resistance associated with P450s | |

| Aedes aegypti | Larvae | - | EI50 | 0.44 µg/L | |

| Culex pipiens | Larvae | - | EI50 | 0.19 µg/L |

LC50 (Lethal Concentration, 50%): The concentration of a substance that is lethal to 50% of a test population. EI50 (Emergence Inhibition, 50%): The concentration of an IGR that prevents 50% of the adult insects from emerging from their pupal stage.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of (S)-Methoprene for the Met receptor using insect cell membranes.

Experimental Workflow Diagram

Materials:

-

Insect cells (e.g., Sf9 or S2 cells) expressing the Met receptor.

-

[3H]-(S)-Methoprene (radioligand).

-

Unlabeled (S)-Methoprene.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well filter plates.

-

Vacuum filtration manifold.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Harvest insect cells expressing the Met receptor by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

-

-

Binding Assay:

-

In a 96-well filter plate, add in the following order:

-

50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled (S)-Methoprene (for non-specific binding).

-

50 µL of various concentrations of unlabeled (S)-Methoprene (for competition curve).

-

50 µL of [3H]-(S)-Methoprene at a fixed concentration (typically at or below its Kd).

-

100 µL of the membrane preparation (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters pre-soaked in wash buffer.

-

Wash the filters rapidly three times with 200 µL of ice-cold Wash Buffer.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the specific binding as a function of the log concentration of the unlabeled (S)-Methoprene.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

Luciferase Reporter Gene Assay

This protocol describes a luciferase reporter gene assay in insect cells to measure the transcriptional activity induced by (S)-Methoprene.

Experimental Workflow Diagram

Materials:

-

Insect cell line (e.g., Sf9 or S2).

-

Expression vectors for Met and Taiman.

-

Luciferase reporter vector containing multiple copies of a JHRE upstream of the firefly luciferase gene.

-

A control vector expressing Renilla luciferase under a constitutive promoter (for normalization).

-

Transfection reagent suitable for insect cells (e.g., Cellfectin).

-

(S)-Methoprene.

-

Dual-Luciferase® Reporter Assay System (or similar).

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Seed insect cells in a 24- or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Prepare a transfection mix containing the Met expression vector, Taiman expression vector, the JHRE-luciferase reporter vector, and the Renilla luciferase control vector, and the transfection reagent according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh culture medium.

-

-

Treatment:

-

After 24 hours of recovery, treat the transfected cells with various concentrations of (S)-Methoprene dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

-

Incubation:

-

Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of (S)-Methoprene.

-

Fit the data to a dose-response curve to determine the EC50 value.

-

Yeast Two-Hybrid (Y2H) Assay

This protocol is for a yeast two-hybrid assay to confirm the interaction between Met and Taiman in the presence of (S)-Methoprene.

Experimental Workflow Diagram

Materials:

-

Yeast strain (e.g., AH109) containing reporter genes (e.g., HIS3, lacZ).

-

Y2H bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).

-

Plasmids containing the coding sequences for Met and Taiman.

-

Yeast transformation reagents.

-

Appropriate yeast growth media (YPD, and selective dropout media).

-

(S)-Methoprene.

-

X-gal for colorimetric assay.

Protocol:

-

Plasmid Construction:

-

Clone the full-length coding sequence of Met in-frame with the DNA-binding domain (BD) in the bait vector.

-

Clone the full-length coding sequence of Taiman in-frame with the activation domain (AD) in the prey vector.

-

-

Yeast Transformation:

-

Co-transform the yeast strain with the BD-Met (bait) and AD-Taiman (prey) plasmids using a standard yeast transformation protocol (e.g., lithium acetate method).

-

-

Selection of Transformants:

-

Plate the transformed yeast on minimal medium lacking the amino acids corresponding to the selection markers on the bait and prey plasmids (e.g., SD/-Trp/-Leu) to select for cells containing both plasmids.

-

-

Interaction Assay:

-

Patch the selected colonies onto a more stringent selective medium (e.g., SD/-Trp/-Leu/-His) to test for the activation of the HIS3 reporter gene.

-

To perform a quantitative β-galactosidase assay, grow liquid cultures of the transformed yeast and perform a liquid β-galactosidase assay using ONPG as a substrate.

-

To test the ligand dependency, include (S)-Methoprene in the selective media.

-

-

Data Analysis:

-

Growth on the selective medium (SD/-Trp/-Leu/-His) and/or the development of a blue color in the presence of X-gal indicates an interaction between Met and Taiman. The strength of the interaction can be quantified by the growth rate or the intensity of the blue color.

-

Conclusion

(S)-Methoprene acts as a potent juvenile hormone analog by hijacking the endogenous JH signaling pathway in insects. Its high affinity for the Met receptor leads to the constitutive activation of this pathway, resulting in the persistent expression of the anti-metamorphic gene Kr-h1. This disruption of the finely tuned hormonal balance that governs insect development leads to a failure in metamorphosis and reproduction, making (S)-Methoprene an effective and specific insect growth regulator. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the molecular intricacies of JH signaling and for the development of novel and improved insect control strategies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. The competitive ability and fitness components of the Methoprene-tolerant (Met) Drosophila mutant resistant to juvenile hormone analog insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uwec.edu [chem.uwec.edu]

- 4. Identification of Juvenile Hormone-Induced Posttranslational Modifications of Methoprene tolerant and Krüppel homolog 1 in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Pathway of S-Methoprene in Insect Larvae: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methoprene, a potent insect growth regulator (IGR), functions as a synthetic analog of juvenile hormone (JH), a critical sesquiterpenoid hormone that governs a multitude of physiological processes in insects, including development, metamorphosis, and reproduction.[1][2] Unlike traditional insecticides that exhibit direct toxicity, this compound disrupts the intricate hormonal balance that controls insect maturation, ultimately preventing larvae from developing into reproductive adults.[1][2] This technical guide provides a comprehensive overview of the biochemical pathway of this compound in insect larvae, detailing its molecular mechanism of action, metabolism, and the experimental methodologies used to elucidate these processes.

Core Biochemical Pathway of this compound

This compound exerts its biological effects by hijacking the endogenous juvenile hormone signaling pathway. The canonical model involves the following key steps:

-

Receptor Binding: this compound, due to its structural similarity to natural JH, penetrates the insect cuticle and binds to the intracellular JH receptor, Methoprene-tolerant (Met).[3] Met is a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors.

-

Heterodimer Formation: Upon ligand binding, Met undergoes a conformational change that facilitates its heterodimerization with another bHLH-PAS protein, Taiman (Tai), which is a homolog of the steroid receptor coactivator (SRC).

-

Transcriptional Regulation: The this compound-Met-Tai complex translocates to the nucleus and binds to specific DNA sequences known as JH Response Elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of these genes.

-

Induction of Krüppel homolog 1 (Kr-h1): One of the primary downstream targets of the Met-Tai complex is the gene encoding Krüppel homolog 1 (Kr-h1), a C2H2 zinc-finger transcription factor. The this compound-Met-Tai complex directly induces the expression of Kr-h1.

-

Repression of Metamorphosis: Kr-h1 acts as a key anti-metamorphic factor. It functions by repressing the expression of genes that are essential for pupal and adult development, which are typically induced by the molting hormone, 20-hydroxyecdysone (20E). Key targets of Kr-h1 repression include Broad-Complex (Br-C), a pupal specifier gene, and Ecdysone-induced protein 93F (E93), an adult specifier gene. By maintaining high levels of Kr-h1, this compound effectively stalls the developmental program, preventing the larva from initiating metamorphosis.

Signaling Pathway Diagram

Caption: this compound signaling pathway in an insect larval cell.

Quantitative Data Summary

The biological activity of this compound and its interaction with the JH receptor complex have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of Juvenoids to the Methoprene-tolerant (Met) Receptor

| Ligand | Insect Species | Receptor Source | Assay Method | Kd / Ki (nM) | Reference(s) |

| JH III | Drosophila melanogaster | In vitro translated Met | Radioligand Binding | 5.3 ± 1.5 | |

| JH III | Tribolium castaneum | In vitro translated Met (PAS-B domain) | Radioligand Binding | 12.3 ± 0.62 | |

| Methoprene | Tribolium castaneum | In vitro translated Met (PAS-B domain) | Competitive Binding | 388 ± 52 | |

| Pyriproxyfen | Tribolium castaneum | In vitro translated Met (PAS-B domain) | Competitive Binding | 4.75 ± 0.86 |

Table 2: Efficacy of this compound in Insect Larval Bioassays

| Insect Species | Larval Instar | Assay Parameter | Value | Reference(s) |

| Aedes aegypti | Late 3rd/Early 4th | EI50 (50% Emergence Inhibition) | 0.13 - 60 µg/L | |

| Culex pipiens pallens | Late 3rd | EC50 | 0.03 ppm | |

| Ochlerotatus taeniorhynchus | Late 3rd | LC50 | 0.0005 - 0.001 µg/ml | |

| Aedes aegypti | 4th | IE50 (Inhibition of Emergence) | 0.505 ppb | |

| Culex pipiens | 4th | IE50 (Inhibition of Emergence) | 0.428 ppb | |

| Aedes albopictus | 4th | IE50 (Inhibition of Emergence) | ~1.5 ppb |

Table 3: this compound Induced Gene Expression Changes (Illustrative)

| Gene | Insect Species | Tissue/Cell Line | Treatment | Fold Change | Reference(s) |

| Kr-h1 | Tribolium castaneum | Pupae | Pyriproxyfen | Upregulated | |

| Br-C | Aedes aegypti | Aag-2 cells | Methoprene + 20E | Repressed | |

| E93 | Aedes aegypti | Aag-2 cells | Methoprene + 20E | Repressed |

Metabolism of this compound

This compound is biodegradable and is metabolized in insects through several pathways, primarily involving ester hydrolysis, O-demethylation, and oxidative scission of the double bond. These metabolic processes generally lead to the formation of more polar, biologically inactive products that can be readily excreted.

Metabolic Pathway Diagram

Caption: Major metabolic pathways of this compound in insects.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the Met receptor by measuring its ability to compete with a radiolabeled JH analog.

Methodology:

-

Receptor Preparation:

-

Express the full-length Met protein or its ligand-binding domain (PAS-B) in an in vitro transcription/translation system or in insect cell lines (e.g., Sf9).

-

Alternatively, prepare crude extracts from target tissues known to express the JH receptor.

-

-

Binding Reaction:

-

In a multi-well plate, combine the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-JH III).

-

Add increasing concentrations of unlabeled this compound or other competitor compounds.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a large excess of unlabeled JH III).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (this compound).

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate the JH signaling pathway and induce the transcription of a reporter gene.

Methodology:

-

Cell Culture and Transfection:

-

Culture insect cells (e.g., Drosophila S2 cells) or a suitable mammalian cell line (e.g., HEK293T).

-

Co-transfect the cells with three plasmids:

-

An expression vector for the Met receptor.

-

An expression vector for the Tai protein.

-

A reporter plasmid containing a luciferase gene downstream of a JHRE.

-

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

After transfection, treat the cells with various concentrations of this compound or other test compounds.

-

Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the cells for a period sufficient for gene expression (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

Lyse the cells to release the luciferase enzyme.

-

Add the appropriate luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the experimental luciferase activity to the control luciferase activity.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

Experimental Workflow: Luciferase Reporter Assay

Caption: Workflow for a luciferase reporter gene assay.

RNA Interference (RNAi) Mediated Gene Knockdown

RNAi is used to silence the expression of specific genes (e.g., Met, Tai, Kr-h1) to study their role in the this compound response.

Methodology:

-

dsRNA Synthesis:

-

Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the target gene.

-

A control dsRNA (e.g., targeting GFP) should also be synthesized.

-

-

dsRNA Delivery:

-

Inject the dsRNA solution into the hemocoel of insect larvae.

-

Alternatively, for some species, dsRNA can be delivered through feeding or soaking.

-

-

Incubation:

-

Maintain the treated larvae under standard rearing conditions for a period to allow for gene knockdown (typically 2-4 days).

-

-

Phenotypic Analysis and Gene Expression Quantification:

-

Observe the larvae for any developmental abnormalities, such as precocious metamorphosis.

-

Isolate RNA from the treated larvae and perform quantitative real-time PCR (qRT-PCR) to confirm the knockdown of the target gene and to measure the expression levels of downstream genes.

-

Logical Relationship: RNAi Experiment

Caption: Logical flow of an RNAi experiment to study Met function.

Conclusion

This compound represents a highly effective and specific insect growth regulator that disrupts insect development by mimicking the action of juvenile hormone. Its biochemical pathway, centered on the Met-Tai receptor complex and the downstream induction of Kr-h1, provides multiple points for potential intervention in the development of novel insecticides. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate JH signaling and to screen for new compounds with IGR activity. A thorough understanding of this pathway is crucial for the development of sustainable pest management strategies and for mitigating the evolution of insecticide resistance.

References

The Discovery and Enantioselective Synthesis of (S)-Methoprene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoprene, a potent insect growth regulator, has been a cornerstone of integrated pest management strategies for decades. Its remarkable efficacy lies in its ability to mimic the natural juvenile hormone in insects, thereby disrupting their developmental cycle. This technical guide provides an in-depth exploration of the discovery and, critically, the enantioselective synthesis of its biologically active enantiomer, (S)-Methoprene. The (S)-isomer exhibits significantly higher activity, making its targeted synthesis a key focus for enhancing efficacy and reducing environmental impact. This document details the primary synthetic pathways, presents key quantitative data, and elucidates the molecular mechanism of action through its signaling pathway.

Introduction: The Advent of a Chiral Insect Growth Regulator

Methoprene was first developed in the 1970s by the Zoecon Corporation as a synthetic analog of insect juvenile hormone.[1] It functions not as a direct toxin but as an insect growth regulator (IGR), interfering with the normal processes of maturation and reproduction in a wide range of insect pests.[2] Early research quickly established that the biological activity of methoprene is primarily attributed to the (S)-enantiomer.[1] This discovery spurred the development of synthetic routes to produce enantiopure (S)-Methoprene, aiming to deliver a more potent and environmentally targeted pest control solution. The use of the pure (S)-enantiomer allows for lower application rates, minimizing off-target effects and the introduction of less active isomers into the environment.

Enantioselective Synthesis of (S)-Methoprene

The most well-established and efficient enantioselective synthesis of (S)-Methoprene begins with a readily available chiral precursor, (S)-citronellal. An alternative starting material is technical grade S-(+)-3,7-dimethyl-1,6-octadiene ((+)-dihydromyrcene).[1][3] The following sections outline the key transformations involved in a widely cited multi-step synthesis.

Synthetic Workflow Overview

The overall synthetic strategy involves the construction of the carbon skeleton followed by the introduction of the methoxy group and the formation of the conjugated dienoate system.

References

An In-Depth Technical Guide to the Environmental Fate and Degradation Pathways of S-Methoprene

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methoprene is a widely used insect growth regulator (IGR) that mimics the action of juvenile hormone in insects, disrupting their development and reproductive cycles.[1] As a biochemical pesticide, its environmental fate and degradation are of significant interest to ensure its safe and effective use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in various environmental compartments, including soil and water, through biotic and abiotic processes. It details the experimental methodologies employed in these studies and presents quantitative data to facilitate a deeper understanding of its environmental persistence and transformation.

Physicochemical Properties of this compound

This compound is an amber or pale yellow liquid with a faint fruity odor.[2] It is a long-chain hydrocarbon ester with low solubility in water and a high octanol-water partition coefficient (log K_ow), indicating its lipophilic nature.[2][3] Its moderate vapor pressure and Henry's Law constant suggest a potential for volatilization, although its strong adsorption to soil and sediment mitigates this process.[2]

| Property | Value | Reference |

| IUPAC Name | isopropyl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| CAS Number | 65733-16-6 | |

| Molecular Formula | C₁₉H₃₄O₃ | |

| Molecular Weight | 310.5 g/mol | |

| Water Solubility | 1.4 mg/L | |

| log K_ow | 5.50 | |

| Vapor Pressure | 2.36 x 10⁻⁵ mm Hg (at 25°C) | |

| Henry's Law Constant | 6.9 x 10⁻⁶ atm m³/mole | |

| Soil Adsorption Coefficient (K_oc) | ~23,000 |

Degradation in Soil

This compound is considered to have low persistence in the soil environment, with degradation occurring primarily through microbial action. Its strong adsorption to soil particles limits its mobility and potential for leaching into groundwater.

Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades relatively quickly. The primary route of degradation is microbial metabolism, which involves processes such as O-demethylation, ester hydrolysis, and oxidative cleavage of the double bond. The ultimate degradation product is carbon dioxide (CO₂).

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This protocol outlines a typical laboratory experiment to assess the aerobic degradation of this compound in soil.

-

Test System: Freshly collected agricultural soil with known characteristics (e.g., texture, pH, organic carbon content, microbial biomass) is used. The soil is sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in a flow-through system or biometer flasks. A continuous stream of humidified, carbon dioxide-free air is passed through the system to maintain aerobic conditions.

-

Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ produced during incubation are trapped in appropriate solutions (e.g., polyurethane foam for organics, ethanolamine or sodium hydroxide for CO₂).

-

Sampling and Analysis: Soil samples are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with a suitable solvent system (e.g., acetonitrile/water) to separate the parent compound and its degradation products. Non-extractable residues are quantified by combustion analysis.

-

Quantification: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify this compound and its metabolites. Radioactivity in the extracts, non-extractable residues, and trapping solutions is measured by Liquid Scintillation Counting (LSC).

-

Data Analysis: The degradation half-life (DT₅₀) of this compound and the formation and decline of major metabolites are calculated using appropriate kinetic models.

References

S-Methoprene and the Insect Endocrine System: A Technical Guide

Abstract

S-Methoprene, a synthetic analog of insect juvenile hormone (JH), is a widely utilized insect growth regulator (IGR) that disrupts the endocrine system of target pests.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, focusing on its interaction with the endocrine signaling pathways that govern insect development, metamorphosis, and reproduction. We present a comprehensive summary of quantitative data from various studies, detail key experimental protocols for assessing the impact of this compound, and provide visual representations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the fields of entomology, pest management, and drug development.

Introduction

Insect growth regulators represent a class of insecticides that interfere with the normal growth and development of insects, rather than causing direct toxicity.[2][4] this compound falls into this category as a juvenile hormone analog (JHA). In insects, juvenile hormone plays a critical role in maintaining the larval state and preventing metamorphosis until the appropriate developmental stage. A precipitous drop in JH titer is a prerequisite for the initiation of metamorphosis. This compound mimics the action of endogenous JH, and its application at sensitive periods of an insect's life cycle leads to developmental arrest, morphogenetic abnormalities, and reproductive failure, ultimately resulting in mortality or the inability to produce viable offspring. This guide will explore the intricate details of how this compound exerts these effects at a molecular and physiological level.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

The primary mode of action of this compound is through its interaction with the juvenile hormone signaling pathway. This pathway is initiated by the binding of JH or its analog, this compound, to an intracellular receptor.

The Methoprene-tolerant (Met) Receptor

The key receptor for both juvenile hormone and this compound is a protein called Methoprene-tolerant (Met). Met is a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors. Studies in various insect species, including Drosophila melanogaster and the mosquito Aedes aegypti, have confirmed that Met binds to JH with high affinity. Null mutations in the Met gene confer resistance to both JH and methoprene, highlighting its critical role in mediating their effects.

Signal Transduction and Gene Regulation

Upon binding this compound, the Met receptor forms a heterodimer with another bHLH-PAS protein, often a steroid receptor coactivator such as FISC (βFtz-F1-interacting steroid receptor coactivator) or Taiman. This activated receptor complex then binds to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects of this compound. One of the key downstream targets is the gene Krüppel-homolog 1 (Kr-h1), which is induced by JH and acts as a repressor of metamorphosis.

The following diagram illustrates the generalized juvenile hormone signaling pathway activated by this compound.

Quantitative Effects of this compound on Target Insects

The efficacy of this compound varies depending on the insect species, developmental stage at the time of exposure, and the concentration of the compound. The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: Effects of this compound on Mortality and Emergence

| Target Insect | Developmental Stage Treated | This compound Concentration | Observed Effect | Reference |

| Acyrthosiphon pisum (Pea aphid) | Nymphs | 50-1000 mg/L | No significant effect on nymph survival. | |

| Aedes aegypti | 3rd/4th instar larvae | 100 ng/mL | Death during the pupal stage. | |

| Culex quinquefasciatus | 4th instar larvae | 60-120 ng/L | Formation of larval-pupal intermediates and incomplete adult eclosion. | |

| Ephestia elutella | Larvae | 50.0 x 10⁻⁵ mg/cm² | Significantly higher larval mortality and lower pupal survival. | |

| Tribolium castaneum | Larvae | 20 ppm | Prevention of pupal emergence. | |

| Cimex lectularius (Bed bug) | 5th instar nymphs | 0.1 µg/mL | ≥96% successful molt to adults. | |

| Culex pipiens | Larvae | 0.005 ppm | 20 days of efficacy (90% inhibition of emergence). | |

| Culex pipiens | Larvae | 0.01 ppm | 30 days of efficacy (90% inhibition of emergence). |

Table 2: Sublethal Effects of this compound on Reproduction and Development

| Target Insect | Developmental Stage Treated | This compound Concentration | Observed Effect | Reference |

| Acyrthosiphon pisum | Adults | 50-1000 mg/L | Shortened adult longevity, decreased fecundity, inhibited new embryo production. | |

| Anastrepha obliqua | Newly emerged adult males | 5 µg (topical) | Accelerated sexual maturation and enhanced mating success. | |

| Sitophilus oryzae | Adults | 1-20 ppm | Decreasing productivity with increasing concentration. | |

| Cimex lectularius | 5th instar female nymphs | 0.1 µg/mL | No effect on egg production compared to control. | |

| Cimex lectularius | 5th instar female nymphs | >0.1 µg/mL | Significantly reduced egg production. |

Experimental Protocols

The assessment of this compound's effects on insects involves a variety of experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Larvicide Bioassay for Mosquitoes

This protocol is adapted from studies on Aedes and Culex species.

Objective: To determine the concentration of this compound that inhibits the emergence of adult mosquitoes from treated larvae.

Materials:

-

Technical grade this compound

-

Acetone (for stock solution preparation)

-

Dechlorinated or distilled water

-

Glass or plastic containers (e.g., 250 mL beakers)

-

Late 3rd or early 4th instar mosquito larvae

-

Larval food (e.g., ground fish food, yeast)

-

Emergence traps (cages placed over containers to capture emerging adults)

-

Incubator or environmental chamber (maintained at 25-28°C with a set photoperiod)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in acetone. Create a series of dilutions from the stock solution to achieve the desired test concentrations.

-

Test Setup: Add a known volume of water (e.g., 100 mL) to each test container. Add a small amount of larval food.

-

Application of this compound: Add a small, precise volume (e.g., 1 mL) of the appropriate this compound dilution to each container to reach the target concentration. A control group should receive only acetone and water.

-

Introduction of Larvae: Introduce a set number of larvae (e.g., 20-25) into each container.

-

Incubation: Place the containers in an incubator under controlled temperature and light conditions.

-

Observation: Monitor the containers daily. Record larval and pupal mortality.

-

Assessment of Emergence Inhibition: After the control group has completed emergence, count the number of successfully emerged adults in all containers. The primary endpoint is the inhibition of adult emergence (IE), often calculated as IE50 and IE90 (the concentration causing 50% and 90% emergence inhibition, respectively).

Gene Expression Analysis by RT-qPCR

This protocol is a generalized method based on studies investigating the molecular effects of this compound.

Objective: To quantify the change in mRNA levels of target genes (e.g., Met, Kr-h1, vitellogenin) in response to this compound treatment.

Materials:

-

Insects at the desired developmental stage

-

This compound solution and control (e.g., acetone)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR primers for target and reference genes

-

qPCR master mix (e.g., SYBR Green)

-

Real-time PCR instrument

Procedure:

-

Insect Treatment: Expose insects to this compound at a specific concentration and for a defined duration. A control group should be treated with the vehicle (e.g., acetone).

-

Sample Collection: At designated time points, collect the insects (or specific tissues) and immediately freeze them in liquid nitrogen or store them in an RNA stabilization solution.

-

RNA Extraction: Extract total RNA from the samples using a commercial kit, following the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Include a reference gene (e.g., actin, GAPDH) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control groups.

The following diagram illustrates the general workflow for an RT-qPCR experiment.

Resistance to this compound

The development of resistance to insecticides is a significant concern in pest management. Resistance to this compound has been documented in some insect populations. The mechanisms of resistance can be broadly categorized as:

-

Target-site insensitivity: Mutations in the Met gene can reduce its binding affinity for this compound, thereby decreasing the insect's susceptibility.

-

Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases and esterases, can lead to the more rapid breakdown and excretion of this compound.

-

Reduced penetration: Changes in the insect's cuticle can slow the absorption of the insecticide.

The relationship between these resistance mechanisms is depicted in the diagram below.

Conclusion

This compound remains a valuable tool in integrated pest management programs due to its specific mode of action that targets the insect endocrine system. A thorough understanding of its molecular and physiological effects, as detailed in this guide, is crucial for its effective and sustainable use. Continued research into the nuances of the juvenile hormone signaling pathway, the genetic basis of resistance, and the sublethal impacts on non-target organisms will further enhance our ability to deploy this and other insect growth regulators responsibly and efficiently. The data and protocols presented herein provide a solid foundation for researchers and professionals working to advance the science of insect control.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of S-Methoprene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methoprene is a potent insect growth regulator (IGR) that functions as a synthetic analog of juvenile hormone (JH).[1][2][3] Its application in pest management is rooted in its ability to disrupt the normal developmental processes of insects, specifically by preventing metamorphosis from the larval to the adult stage, thereby inhibiting reproduction.[1][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its signaling pathway, metabolic fate, and analytical workflows to support further research and development.

Molecular Structure and Stereochemistry

This compound, chemically known as propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate, is the biologically active enantiomer of methoprene. Methoprene exists as a racemic mixture of (R)- and (S)-enantiomers, but the insecticidal activity is almost exclusively attributed to the (S)-form. The molecule also exhibits geometric isomerism due to the conjugated diene system, with the (2E,4E) configuration being crucial for optimal binding to insect hormone receptors.

Key Structural Features:

-

Chiral Center: A single chiral center at the C7 position, with the (S)-configuration being the active form.

-

Conjugated Diene System: A (2E,4E)-conjugated diene ester structure is essential for its biological activity.

-

Terpenoid Backbone: The carbon skeleton is similar to naturally occurring sesquiterpenoids, which includes juvenile hormones.

Physicochemical and Toxicological Properties

This compound is a pale yellow liquid with a faint fruity odor. Its physicochemical, toxicological, and environmental fate properties are summarized in the tables below.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | propan-2-yl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| CAS Number | 65733-16-6 | |

| Molecular Formula | C₁₉H₃₄O₃ | |

| Molecular Weight | 310.47 g/mol | |

| Physical State | Pale yellow liquid | |

| Solubility in Water | 0.515 mg/L (at 20°C, pH 7) | |

| Solubility in Organic Solvents | Soluble in ethanol (~10 mg/ml), DMF (~20 mg/ml), and most other organic solvents. | |

| UV/Vis Maximum (λmax) | 265 nm | |

| Density | 0.913 - 0.924 g/ml (at 20°C) |

Table 2: Toxicological Data for this compound

| Test Type | Species | Route | Value | Reference(s) |

| Acute LD₅₀ | Rat | Oral | >5,000 mg/kg | |

| Acute LD₅₀ | Dog | Oral | 5,000 - 10,000 mg/kg | |

| Acute LD₅₀ | Rabbit | Dermal | >2,000 mg/kg |

Table 3: Environmental Fate of this compound

| Environment | Condition | Half-life | Reference(s) |

| Soil | Aerobic, sandy loam | ~10 days | |

| Water | Unsterilized pond | 30-45 hours | |

| Plants (Alfalfa) | Foliar application | < 2 days | |

| Plants (Rice) | Foliar application | < 1 day |

Mechanism of Action: The Juvenile Hormone Signaling Pathway

This compound mimics the action of natural juvenile hormone (JH) in insects. Its primary target is the Methoprene-tolerant (Met) protein, a member of the basic helix-loop-helix Per/Arnt/Sim (bHLH-PAS) family of transcription factors, which functions as an intracellular JH receptor.

The signaling cascade is initiated when this compound binds to the PAS-B domain of Met. This binding induces a conformational change that causes the dissociation of inactive Met homodimers and promotes the formation of a heterodimeric complex with another bHLH-PAS protein, such as Taiman (Tai) or Steroid Receptor Co-activator (SRC). This activated JH/Met/Tai complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes. A key downstream target is the gene Krüppel homolog 1 (Kr-h1), a transcription factor that mediates the anti-metamorphic effects of JH. The sustained expression of Kr-h1 and other JH-responsive genes prevents the initiation of metamorphosis, locking the insect in its larval or pupal stage and ultimately leading to its death without reproducing.

Metabolic Pathways

This compound is rapidly metabolized and degraded in various environments, contributing to its favorable safety profile. The primary metabolic routes involve oxidative and hydrolytic degradation.

-

In Soil and Water: Microbial action and photolysis are the main drivers of degradation. The molecule undergoes O-demethylation and ester hydrolysis. The ultimate major degradation product in soil under aerobic conditions is CO₂.

-

In Plants: this compound is quickly metabolized on plant surfaces, with half-lives of less than two days. The breakdown products are further incorporated into natural plant components like cellulose and carotenoids.

-

In Animals: In mammals, this compound is rapidly broken down and excreted. Metabolism can lead to the incorporation of fragments into natural biochemical pools, such as cholesterol and fatty acids.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from the optically active precursor S-(–)-citronellal, which can be derived from S-(+)-3,7-dimethyl-1,6-octadiene ((+)-dihydromyrcene).

Protocol Outline: Synthesis from S-(–)-Citronellal

-

Grignard Reaction: React S-(–)-citronellal with allylmagnesium chloride in an appropriate ether solvent (e.g., THF) to form the corresponding alcohol, 6S,10-dimethyl-1,9-undecadien-4R/S-ol.

-

Oxygenation: Perform a Smidt-Moiseev oxygenation on the resulting alcohol using a palladium-copper catalyst system in an aqueous DMF solution under an oxygen atmosphere. This converts the terminal alkene to a methyl ketone.

-

Dehydration: Dehydrate the intermediate alcohol, typically using an acid catalyst like p-toluenesulfonic acid (TsOH), to form the conjugated enone, 6S,10-dimethyl-3E,9-undecadien-2-one.

-

Chain Extension: React the enone with isopropoxyethynylmagnesium bromide. This step adds the precursor to the final ester group.

-

Solvomercuration-Reduction: The final key transformation involves a Brown solvomercuration-reduction reaction. Treatment with mercuric acetate in methanol followed by reduction with sodium borohydride introduces the methoxy group at the C11 position, yielding this compound with high stereochemical purity.

Note: This is a generalized outline. Specific reaction conditions, purification methods, and reagent quantities must be optimized based on laboratory-scale requirements and literature precedents.

Analytical Method: LC-MS/MS for Trace Level Detection

For sensitive and selective quantification of this compound in environmental samples (e.g., water), a method based on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is highly effective. Due to the nonpolar nature of this compound, a derivatization step is often employed to enhance ionization efficiency.

Protocol: LC-ESI-MS/MS Analysis of this compound in Water

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

-

Pass the water sample (e.g., 10 mL) through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate solvent mixture (e.g., methanol/ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent (e.g., acetonitrile).

-

-

Derivatization:

-

To the reconstituted sample, add a solution of the derivatizing agent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile.

-

Allow the reaction to proceed at room temperature. PTAD reacts with the diene moiety of this compound via a Diels-Alder cycloaddition. This adds a readily ionizable group to the molecule.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, ramp up to 100% B to elute the derivatized analyte, and then re-equilibrate.

-

Flow Rate: ~0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: Select the [M+H]⁺ ion of the PTAD-derivatized this compound.

-

Product Ion(s): Monitor for characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.

-

Quantification: Generate a calibration curve using standards prepared in a matrix-matched solvent and subjected to the same derivatization and analysis procedure. The limit of quantification can reach as low as 20 pg/mL in water.

-

Conclusion

This compound remains a cornerstone of modern pest management due to its high target specificity and favorable environmental profile. Its mechanism as a juvenile hormone analog, acting through the Met receptor pathway, is a well-defined example of targeted biochemical control. A thorough understanding of its stereospecific structure, chemical properties, metabolic fate, and the analytical methods for its detection is critical for its effective and safe use, as well as for the development of next-generation insect growth regulators. The protocols and data presented in this guide serve as a foundational resource for professionals in the fields of agrochemistry, environmental science, and drug development.

References

Sublethal Effects of S-Methoprene on Insect Behavior and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Methoprene, a synthetic analog of juvenile hormone (JH), is widely utilized as an insect growth regulator (IGR). Its primary mode of action is not to cause immediate mortality but to disrupt the intricate processes of insect development and reproduction.[1] While its lethal effects at high concentrations are well-documented, the sublethal effects at lower, environmentally relevant concentrations are of increasing interest to researchers. These subtle impacts on insect behavior, physiology, and development can have profound consequences for population dynamics and the efficacy of pest management strategies. This technical guide provides a comprehensive overview of the sublethal effects of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Core Mechanism of Action

This compound mimics the action of endogenous JH, a key hormone that regulates metamorphosis, reproduction, and diapause in insects.[2] By binding to the juvenile hormone receptor, Methoprene-tolerant (Met), this compound can ectopically activate the JH signaling pathway.[3] This disruption of the normal hormonal milieu during critical developmental windows leads to a cascade of downstream effects, ultimately impairing the insect's fitness.

Sublethal Effects on Insect Development

Exposure to sublethal concentrations of this compound can induce a range of developmental abnormalities, often leading to a failure to reach reproductive maturity. These effects are highly dependent on the insect species, the developmental stage at the time of exposure, and the concentration of this compound.

Morphological Deformities

One of the most evident sublethal effects is the induction of morphological abnormalities. These can manifest as incomplete metamorphosis, resulting in intermediate forms between larval, pupal, and adult stages.[4] For instance, treatment of Heliothis virescens larvae with methoprene can block metamorphosis, causing them to remain in the larval stage.[5] In the bed bug, Cimex lectularius, exposure can lead to the formation of "supernumerary nymphs" which are unable to develop into fertile adults. Other reported deformities include malformed genitalia, antennae, and wings.

Delayed Development and Reduced Size

Sublethal exposure to this compound can also lead to prolonged developmental times and a reduction in adult body size and weight. While a study on Acyrthosiphon pisum showed no significant effect on the duration of nymphal development, it did reveal a gradual decrease in adult body size and weight with increasing this compound concentrations.

Quantitative Developmental Effects of this compound

| Insect Species | This compound Concentration | Observed Sublethal Effects | Reference |

| Acyrthosiphon pisum | 50, 100, 500, 1000 mg/L | No significant effect on survival rate and developmental duration. Significant decrease in adult body size and weight. | |

| Cimex lectularius | 16 mg/m² | 47% mortality in nymphs. 50% of surviving nymphs molted to normal adults, while 50% became supernumerary nymphs. | |

| Ephestia elutella | 5 x 10⁻⁵ mg/cm² | Few larvae pupated and failed to emerge as adults. | |

| Ephestia elutella | 50 x 10⁻⁵ mg/cm² | Larvae were completely unable to pupate. | |

| Tribolium castaneum | 0.001 ppm | 31% reduction in adult emergence when treated as last instar larvae. | |

| Tribolium castaneum | 0.0165 ppm | 66% reduction in adult emergence when treated as last instar larvae. | |

| Aedes aegypti | 20 ppb | Reduced longevity of adult females. |

Sublethal Effects on Insect Behavior

Beyond developmental disruptions, this compound can significantly alter insect behavior, particularly those related to reproduction and resource acquisition.

Mating and Reproduction

Sublethal exposure to this compound has been shown to negatively impact various aspects of insect reproduction. In the pea aphid, Acyrthosiphon pisum, increasing concentrations of this compound led to a significant increase in the proportion of sterile adults, a shortened reproductive period, and a gradual decrease in the average fecundity per female. Similarly, in the common bed bug, Cimex lectularius, ingestion of methoprene by males significantly reduced the egg production of their untreated mates. This suggests an impact on male fertility or mating competency.

Oviposition

The choice of an oviposition site is critical for the survival of offspring. While some studies have investigated whether this compound acts as an attractant or repellent for ovipositing females, the results have been inconclusive. Laboratory and field tests with Aedes aegypti and Culex quinquefasciatus indicated that methoprene was not attractive to ovipositing mosquitoes at concentrations used in control programs. Another field study with Aedes aegypti found no significant difference in the number of eggs laid in ovitraps with or without a methoprene pellet.

Foraging and Locomotor Activity

Changes in foraging and general activity levels can also be a consequence of sublethal this compound exposure. While specific quantitative data on foraging behavior is limited in the provided search results, alterations in locomotor activity have been observed. For instance, studies on the Queensland fruit fly have utilized locomotor activity monitors to assess the impact of methoprene treatment.

Quantitative Behavioral Effects of this compound

| Insect Species | This compound Concentration | Observed Sublethal Effects | Reference |

| Acyrthosiphon pisum | 50, 100, 500, 1000 mg/L | Increased proportion of sterile adults, shortened adult longevity and reproductive period, decreased average fecundity per female. | |

| Cimex lectularius | 10 µg/mL blood (ingested by males) | Significant reduction in egg production in their untreated mates (from 1.34 to 0.60 eggs/day). | |

| Cimex lectularius | 16 mg/m² (topical) | Reduced number of eggs laid and decreased hatching success. | |

| Tribolium castaneum | 0.001 ppm and 0.0165 ppm (larval exposure) | Adults that survived treatment produced fewer offspring (24 progeny/pair/week) compared to untreated pairs (88 progeny/pair/week). | |

| Anopheles dirus (Species A & B) | 0.10 ppb | Significantly affected fecundity in both species. |

Molecular Signaling Pathways

The sublethal effects of this compound are orchestrated by its interference with the juvenile hormone (JH) signaling pathway and its crosstalk with other crucial hormonal pathways, most notably the ecdysone signaling pathway.

The Juvenile Hormone Signaling Pathway

This compound, as a JH analog, binds to the intracellular JH receptor, Methoprene-tolerant (Met). Upon ligand binding, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) in some insects, or functions through other partners. This complex then binds to Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the key early response genes downstream of Met is Krüppel-homolog 1 (Kr-h1), a transcription factor that mediates many of the anti-metamorphic effects of JH.

References

- 1. researchgate.net [researchgate.net]

- 2. Oviposition preference and offspring performance in container breeding mosquitoes: evaluating the effects of organic compounds and laboratory colonisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methoprene-tolerant (Met) and Krüpple-homologue 1 (Kr-h1) are required for ovariole development and egg maturation in the brown plant hopper - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Methoprene: A Potent Chemical Tool for the Elucidation of Insect Metamorphosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methoprene, a synthetic analog of juvenile hormone (JH), serves as a critical tool for investigating the intricate processes of insect metamorphosis.[1][2][3] By mimicking the action of endogenous JH, (S)-Methoprene effectively stalls development, preventing the transition from larval or pupal stages to the adult form.[1][2] This specific mode of action allows researchers to dissect the molecular and physiological events governed by JH, offering a window into the hormonal regulation of insect development, reproduction, and behavior. This technical guide provides a comprehensive overview of the use of (S)-Methoprene as a research tool, detailing its mechanism of action, experimental protocols, and the interpretation of resultant data.

Mechanism of Action: The Juvenile Hormone Signaling Pathway

Insect metamorphosis is primarily orchestrated by two key hormones: ecdysone and juvenile hormone. Ecdysone, in its active form 20-hydroxyecdysone (20E), initiates molting, the process of shedding the old cuticle. The developmental outcome of a molt, however, is determined by the presence or absence of JH. High titers of JH during a molt maintain the larval "status quo," leading to a subsequent larval instar. Conversely, a decline in JH levels in the final larval instar permits the ecdysone-induced expression of genes that drive the transformation into a pupa and, subsequently, an adult.

(S)-Methoprene, as a JH analog, exerts its effects by hijacking the endogenous JH signaling pathway. The key components of this pathway include:

-

Methoprene-tolerant (Met): A nuclear receptor that functions as the primary receptor for JH. Binding of JH or its analogs like (S)-Methoprene to Met initiates a downstream signaling cascade.

-

Krüppel-homolog 1 (Kr-h1): A zinc-finger transcription factor that is a primary response gene induced by the JH-Met complex. Kr-h1 is a crucial mediator of the anti-metamorphic effects of JH, acting to repress the expression of genes that promote adult development.

The interplay between the JH and ecdysone signaling pathways is antagonistic. JH, through the Met/Kr-h1 pathway, represses the expression of ecdysone-responsive genes, such as E93 and Broad-Complex (Br-C), which are essential for metamorphosis. Conversely, ecdysone signaling can suppress the synthesis of JH.

Data Presentation: Quantitative Effects of (S)-Methoprene

The application of (S)-Methoprene provides quantifiable data on its impact on various aspects of insect development and physiology. The following tables summarize typical quantitative data obtained from studies utilizing (S)-Methoprene.

Table 1: Dose-Dependent Effects of (S)-Methoprene on Mortality and Development in the Grey Flesh Fly, Parasarcophaga argyrostoma

| Dose (µ g/larva ) | Larval Mortality (%) | Pupal Mortality (%) | Total Mortality (%) | Corrected Mortality (%) |

| 0.01 | 10.0 | 10.0 | 20.0 | 33.3 |

| 0.1 | 15.0 | 15.0 | 30.0 | 38.9 |

| 1.0 | 20.0 | 30.0 | 50.0 | 61.1 |

| 5.0 | 25.0 | 60.0 | 85.0 | 72.2 |

| 10.0 | 30.0 | 100.0 | 100.0 | 100.0 |

Data adapted from a study on the topical application of Methoprene to early last instar larvae. Corrected mortality accounts for control mortality.

Table 2: Effects of (S)-Methoprene on Survival and Reproduction of the Pea Aphid, Acyrthosiphon pisum

| Concentration (mg·L⁻¹) | Adult Longevity (days) | Fecundity (nymphs/female) | Proportion of Sterile Adults (%) |

| 0 (Control) | 18.5 | 115.2 | 0 |

| 50 | 17.1 | 102.8 | 10.5 |

| 100 | 16.3 | 95.4 | 21.3 |

| 500 | 15.2 | 88.1 | 35.7 |

| 1000 | 14.3 | 83.5 | 50.9 |

Data from a study where aphids were exposed to (S)-Methoprene through plant mediation.

Table 3: Impact of (S)-Methoprene on Nymphal Development of the Bed Bug, Cimex lectularius

| Dose (mg/m²) | Mortality (%) | Normal Adults (%) | Supernumerary Nymphs (%) |

| 0 (Control) | < 20 | 100 | 0 |

| 8 | < 20 | 100 | 0 |

| 16 | 47 | 50 | 50 |

| 30 | 23 | 0 | 100 |

Data from an experiment where first instar nymphs were exposed to (S)-Methoprene deposits.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing (S)-Methoprene to study insect metamorphosis.

Protocol 1: Topical Application of (S)-Methoprene to Insect Larvae

Objective: To assess the dose-dependent effects of (S)-Methoprene on larval development and metamorphosis.

Materials:

-

(S)-Methoprene stock solution of known concentration (e.g., in acetone).

-

Acetone (for control and dilutions).

-

Micropipette and sterile tips.

-

Late-instar insect larvae of a synchronized age.

-

Rearing containers with appropriate diet.

-

Incubator set to the optimal temperature and humidity for the insect species.

-

Stereomicroscope.

Procedure:

-

Preparation of Dosing Solutions: Prepare a serial dilution of the (S)-Methoprene stock solution in acetone to achieve the desired range of doses. Include an acetone-only control.

-

Insect Selection: Select healthy, actively feeding larvae of a specific age (e.g., freshly molted last instar larvae).

-

Application:

-

Anesthetize the larvae briefly on ice or with CO₂.

-

Using a micropipette, apply a small, precise volume (e.g., 1 µL) of the (S)-Methoprene solution or acetone control to the dorsal thorax of each larva.

-

-

Rearing and Observation:

-

Place the treated larvae individually or in small groups in rearing containers with fresh food.

-

Maintain the larvae in an incubator under controlled conditions.

-

Observe the larvae daily for mortality, developmental abnormalities (e.g., failure to pupate, formation of larval-pupal intermediates), and the duration of the larval stage.

-

-

Data Collection: Record the number of larvae that successfully pupate, emerge as adults, exhibit developmental defects, or die at each dose. Calculate mortality rates and the percentage of individuals showing specific phenotypes.

Protocol 2: RNA Interference (RNAi) to Investigate the Role of Met and Kr-h1

Objective: To elucidate the function of Met and Kr-h1 in mediating the effects of (S)-Methoprene.

Materials:

-

Double-stranded RNA (dsRNA) specific to the target gene (Met or Kr-h1) and a control dsRNA (e.g., GFP).

-

Insect larvae or adults.

-

Microinjection system (e.g., nanoinjector).

-

Fine-tipped glass capillaries.

-

Stereomicroscope.

-

(S)-Methoprene solution.

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

-

dsRNA Synthesis: Synthesize dsRNA targeting a specific region of the Met or Kr-h1 gene and a non-specific control dsRNA.

-

Microinjection:

-

Anesthetize the insects.

-

Under a stereomicroscope, inject a small volume of the dsRNA solution into the hemocoel of each insect.

-

-

Gene Knockdown Verification: After a suitable incubation period (e.g., 24-48 hours), sacrifice a subset of the injected insects to verify the knockdown of the target gene expression using qRT-PCR.

-

(S)-Methoprene Treatment: Treat a cohort of the dsRNA-injected insects with a known concentration of (S)-Methoprene as described in Protocol 1.

-

Phenotypic Analysis: Observe the insects for developmental changes. For example, if Met or Kr-h1 is knocked down, the insects may show a reduced response to (S)-Methoprene, leading to precocious metamorphosis.

-

Gene Expression Analysis: Analyze the expression of downstream target genes (e.g., E93, Br-C) in the dsRNA and (S)-Methoprene treated insects to understand the regulatory relationships.

Protocol 3: Analysis of Midgut Remodeling

Objective: To examine the effect of (S)-Methoprene on the metamorphic remodeling of the insect midgut.

Materials:

-

(S)-Methoprene-treated and control insects at the pupal stage.

-

Phosphate-buffered saline (PBS).

-